ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate physical and chemical properties
ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate physical and chemical properties
An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
Executive Summary
The transition from native peptides to orally bioavailable therapeutics is frequently hindered by poor membrane permeability and rapid proteolytic degradation. To overcome these limitations, drug development professionals increasingly rely on conformationally restricted peptidomimetics[1]. Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate (CAS: 150502-31-1) —the ethyl ester of cyclo(L-Asp-Gly)—is a highly versatile 2,5-diketopiperazine (DKP) building block. DKPs represent the smallest possible cyclic peptides and possess a highly stable six-membered ring that serves as a privileged pharmacophore in both natural product synthesis and modern drug discovery[2].
This technical whitepaper provides an authoritative analysis of the physical properties, chemical reactivity, and validated synthetic protocols for manipulating this chiral DKP scaffold.
Physicochemical Profiling and Structural Dynamics
The utility of ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate stems from its unique structural topology. The DKP core forces the two amide bonds into a cis conformation, creating a rigid, planar (or slight boat) geometry that projects the (2S)-ethyl acetate side chain into a defined spatial vector. This rigidity reduces the entropic penalty upon binding to biological targets[1].
Furthermore, the DKP ring is highly resistant to proteolytic cleavage, a critical attribute for developing orally active cyclopeptides[3]. The quantitative physicochemical properties of the scaffold are summarized below.
| Property | Value | Structural Implication |
| Chemical Name | Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate | IUPAC standard nomenclature. |
| CAS Registry Number | 150502-31-1 | Commercially available building block. |
| Molecular Formula | C8H12N2O4 | Esterified cyclo(L-Asp-Gly) derivative. |
| Molecular Weight | 200.19 g/mol | Low MW allows for downstream fragment elaboration[4]. |
| Topological Polar Surface Area | 84.5 Ų | Optimal for membrane permeability (TPSA < 90 Ų often correlates with BBB penetration)[4]. |
| XLogP3 | -1.1 | Hydrophilic core; the ethyl ester provides tunable lipophilicity[4]. |
| H-Bond Donors / Acceptors | 2 / 4 | Dual capacity enables robust intermolecular networking[4]. |
| Rotatable Bonds | 4 | Restricted primarily to the exocyclic acetate side chain[4]. |
Causality in Chemical Reactivity and Synthetic Design
As a building block, the compound offers orthogonal sites for chemical functionalization. Understanding the causality behind its reactivity is essential for rational drug design:
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The Ethyl Ester Handle : The ethyl ester protects the highly polar carboxylic acid of the aspartic acid residue during initial cyclization. Post-cyclization, it can be selectively saponified to yield the free cyclo(L-Asp-Gly) acid, a known bioactive scaffold and supramolecular gelator[5].
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N-Alkylation of the DKP Ring : The two amide nitrogens (N1 and N4) possess a pKa of approximately 13–14. They can be deprotonated by mild bases (e.g., NaH or K2CO3) to yield N-alkylated derivatives. This is frequently used to synthesize cyclic dipeptide amphiphiles (CDPAs) for advanced drug delivery systems[6].
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Stereochemical Lability : The (2S) alpha-proton is situated between an amide nitrogen and a carbonyl group, making it susceptible to base-catalyzed epimerization. Synthetic manipulations must strictly control temperature and base strength to preserve enantiomeric purity.
Divergent chemical reactivity profile of the functionalized 2,5-diketopiperazine scaffold.
Experimental Protocols & Self-Validating Workflows
The following methodologies detail the synthesis and functionalization of the DKP scaffold. Each protocol is engineered with built-in quality control steps to ensure a self-validating system.
Protocol A: De Novo Synthesis via Directed Dipeptide Cyclization
Objective: Synthesize the DKP core from linear amino acid precursors while preventing C-terminal epimerization.
Strategic Causality: Coupling Boc-L-Asp(OEt)-OH to H-Gly-OMe is strategically chosen over the reverse sequence. Because glycine lacks a chiral alpha-carbon, activating the Asp carboxylate (if it were the C-terminus) is avoided, completely eliminating the risk of C-terminal epimerization via oxazolone formation during the coupling step. Furthermore, the methoxy group on the glycine C-terminus serves as an optimal leaving group for the subsequent intramolecular aminolysis that drives DKP ring closure[5].
Step-by-Step Methodology:
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Peptide Coupling: Dissolve Boc-L-Asp(OEt)-OH (1.0 eq) and H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF. Cool to 0 °C.
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Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Rationale: HOBt suppresses racemization and improves the yield of the active ester.
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Dropwise add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and drive the reaction. Stir for 12 h at room temperature.
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Deprotection: Isolate the linear dipeptide via aqueous workup. Treat the intermediate with 20% TFA in Dichloromethane (DCM) for 2 h to remove the Boc group. Evaporate to dryness.
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Cyclization: Dissolve the deprotected dipeptide salt in sec-butanol. Add catalytic triethylamine (TEA) and reflux (approx. 100 °C) for 24 h. The heat and mild base drive the intramolecular attack of the N-terminal amine onto the methyl ester[5].
Validation & Quality Control:
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LC-MS: Confirm the target mass ([M+H]+ expected at m/z 201.08).
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Chiral HPLC: Run the purified product on a Daicel Chiralpak IC column. The presence of a single sharp peak confirms that the thermal cyclization did not induce epimerization at the (2S) stereocenter.
Mechanistic workflow for the de novo synthesis of the DKP scaffold via dipeptide cyclization.
Protocol B: Synthesis of Cyclic Dipeptide Amphiphiles (CDPAs)
Objective: Utilize the DKP scaffold to synthesize lipophilic drug delivery vehicles.
Strategic Causality: Cyclo(Asp-Gly) derivatives can be functionalized with long-chain alkyl amines to create self-assembling amphiphiles[6]. If starting from the ethyl ester, an initial saponification is required to expose the free carboxylic acid for amide coupling.
Step-by-Step Methodology:
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Saponification: Dissolve Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate in a 3:1 mixture of THF:H2O. Add LiOH·H2O (1.1 eq) at 0 °C. Stir for 2 h. Rationale: LiOH is a mild hydroxide source that selectively cleaves the exocyclic ester without hydrolyzing the highly stable DKP amide bonds.
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Acidify with 1M HCl to pH 3, extract with ethyl acetate, and dry to yield the free acid.
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Amphiphile Coupling: Dissolve the free acid (1.0 eq) in DMF. Add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (1.2 eq) at 0 °C under nitrogen[6].
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Add an alkyl amine (e.g., octadecylamine, 2.0 eq) and stir for 4 h at 25 °C[6].
Validation & Quality Control:
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1H NMR (DMSO-d6): Disappearance of the ethyl ester signals (triplet at ~1.2 ppm, quartet at ~4.1 ppm) and the appearance of a massive aliphatic integration (long alkyl chain) confirms successful CDPA formation.
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Self-Assembly Assay: Dissolve the product in aqueous media and perform dynamic light scattering (DLS) to validate the formation of nanoarchitectures (micelles or vesicles)[6].
References
- ethyl 2-(3,6-dioxopiperazin-2-yl)
- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. NIH.gov.
- Molecular Architectonics of Cyclic Dipeptide Amphiphiles and Their Applic
- Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI.com.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. NIH.gov.
